molecular formula C20H21NO4S2 B1439163 (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid CAS No. 1208242-13-0

(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Cat. No. B1439163
M. Wt: 403.5 g/mol
InChI Key: GSMBHYPHPKZALE-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a useful research compound. Its molecular formula is C20H21NO4S2 and its molecular weight is 403.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysics and Bioimaging Applications

A study conducted by Morales et al. (2010) highlighted the linear photophysical characterization and two-photon absorption (2PA) properties of a water-soluble fluorene derivative. This compound demonstrated significant potential for bioimaging, particularly in integrin imaging due to its high selectivity for alpha(v)beta(3) integrins. Such derivatives are promising for advanced imaging techniques like two-photon fluorescence microscopy (2PFM), underscoring their importance in biological research and diagnostics Morales et al., 2010.

Synthesis and Structural Analysis

The synthesis of derivatives related to the target compound has been explored to facilitate various chemical transformations. For instance, Adamczyk and Reddy (2001) discussed the synthesis of non-proteinogenic amino acids and their derivatives, showcasing the versatility of such compounds in organic synthesis Adamczyk & Reddy, 2001. Additionally, Bojarska et al. (2020) provided a comprehensive summary of noncovalent interactions and supramolecular features of fluorenylmethoxycarbonyl (Fmoc) amino acids, emphasizing their significance in the design and development of novel biomaterials and therapeutics Bojarska et al., 2020.

Chemical Transformations and Polymorphism

The polymorphic characteristics of certain derivatives have been studied, as demonstrated by Vogt et al. (2013), who characterized two polymorphic forms of an investigational pharmaceutical compound, revealing insights into its solid-state chemistry Vogt et al., 2013.

Fluorescence Derivatisation

Frade et al. (2007) explored the fluorescence derivatisation of amino acids, highlighting the potential of certain derivatives for use as fluorescent tagging agents, which could have applications in biochemical assays and molecular biology Frade et al., 2007.

properties

IUPAC Name

(2R)-3-(ethyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S2/c1-2-26-27-12-18(19(22)23)21-20(24)25-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,2,11-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMBHYPHPKZALE-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid

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